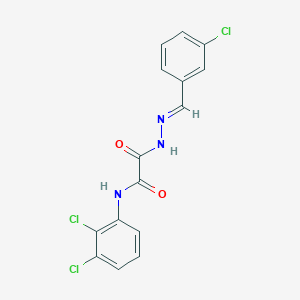![molecular formula C26H26ClN3O2S2 B12015154 (5Z)-5-{[3-(3-Chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-hexyl-2-thioxo-1,3-thiazolidin-4-one CAS No. 624724-00-1](/img/structure/B12015154.png)
(5Z)-5-{[3-(3-Chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-hexyl-2-thioxo-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5Z)-5-{[3-(3-Chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-hexyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The unique structure of this compound, featuring a pyrazole ring and a thiazolidinone moiety, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (5Z)-5-{[3-(3-Chlor-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylen}-3-hexyl-2-thioxo-1,3-thiazolidin-4-on umfasst in der Regel mehrere Schritte. Eine gängige Methode beinhaltet die Kondensation von 3-(3-Chlor-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-carbaldehyd mit 3-hexyl-2-thioxo-1,3-thiazolidin-4-on unter basischen Bedingungen. Die Reaktion wird üblicherweise in Gegenwart einer Base wie Natriumhydroxid oder Kaliumcarbonat in einem geeigneten Lösungsmittel wie Ethanol oder Methanol durchgeführt. Das Reaktionsgemisch wird dann mehrere Stunden lang unter Rückfluss erhitzt, um das gewünschte Produkt zu erhalten.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, umfassen. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute der Synthese verbessern. Darüber hinaus werden Reinigungstechniken wie Umkristallisation und Chromatographie eingesetzt, um die Reinheit des Endprodukts zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
(5Z)-5-{[3-(3-Chlor-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylen}-3-hexyl-2-thioxo-1,3-thiazolidin-4-on unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Chlorgruppe in der Verbindung kann nucleophile Substitutionsreaktionen mit Nucleophilen wie Aminen oder Thiolen eingehen.
Gängige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid in Essigsäure oder Kaliumpermanganat in Wasser.
Reduktion: Natriumborhydrid in Ethanol oder Lithiumaluminiumhydrid in Tetrahydrofuran.
Substitution: Amine oder Thiole in Gegenwart einer Base wie Triethylamin.
Hauptprodukte, die gebildet werden
Oxidation: Bildung der entsprechenden Sulfoxide oder Sulfone.
Reduktion: Bildung der entsprechenden Alkohole oder Amine.
Substitution: Bildung von substituierten Derivaten mit verschiedenen funktionellen Gruppen.
Wissenschaftliche Forschungsanwendungen
(5Z)-5-{[3-(3-Chlor-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylen}-3-hexyl-2-thioxo-1,3-thiazolidin-4-on hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Auf sein Potenzial als antimikrobielles und entzündungshemmendes Mittel untersucht.
Medizin: Auf seine krebshemmende Wirkung und den potenziellen Einsatz in der Arzneimittelentwicklung untersucht.
Industrie: Bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von (5Z)-5-{[3-(3-Chlor-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylen}-3-hexyl-2-thioxo-1,3-thiazolidin-4-on beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen und Signalwegen. Es ist bekannt, dass die Verbindung bestimmte Enzyme und Proteine hemmt, die an Entzündungs- und Krebswegen beteiligt sind. So kann sie beispielsweise Cyclooxygenase (COX)-Enzyme hemmen und so die Produktion von proinflammatorischen Prostaglandinen reduzieren. Darüber hinaus kann sie die Signalwege stören, die die Proliferation und das Überleben von Krebszellen fördern.
Wirkmechanismus
The mechanism of action of (5Z)-5-{[3-(3-Chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-hexyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in inflammatory and cancer pathways. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins. Additionally, it may interfere with the signaling pathways that promote cancer cell proliferation and survival.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ethylacetoacetat: Ein weit verbreiteter chemischer Zwischenstoff mit ähnlichen strukturellen Merkmalen.
Acetylaceton: Eine weitere Verbindung mit einer ähnlichen Keto-Enol-Tautomerie.
Diketen: Wird bei der Synthese verschiedener organischer Verbindungen eingesetzt.
Einzigartigkeit
(5Z)-5-{[3-(3-Chlor-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylen}-3-hexyl-2-thioxo-1,3-thiazolidin-4-on zeichnet sich durch seine einzigartige Kombination aus einem Pyrazolring und einem Thiazolidinon-Rest aus, die ihm besondere biologische Aktivitäten verleiht.
Eigenschaften
CAS-Nummer |
624724-00-1 |
|---|---|
Molekularformel |
C26H26ClN3O2S2 |
Molekulargewicht |
512.1 g/mol |
IUPAC-Name |
(5Z)-5-[[3-(3-chloro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-hexyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H26ClN3O2S2/c1-3-4-5-9-14-29-25(31)23(34-26(29)33)16-19-17-30(20-10-7-6-8-11-20)28-24(19)18-12-13-22(32-2)21(27)15-18/h6-8,10-13,15-17H,3-5,9,14H2,1-2H3/b23-16- |
InChI-Schlüssel |
LOKSTAZYHKVJOJ-KQWNVCNZSA-N |
Isomerische SMILES |
CCCCCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC(=C(C=C3)OC)Cl)C4=CC=CC=C4)/SC1=S |
Kanonische SMILES |
CCCCCCN1C(=O)C(=CC2=CN(N=C2C3=CC(=C(C=C3)OC)Cl)C4=CC=CC=C4)SC1=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(E)-1H-indol-3-ylmethylideneamino]-3-(3-methoxyphenyl)-1H-1,2,4-triazole-5-thione](/img/structure/B12015078.png)

![Ethyl 2-(3-bromobenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12015106.png)


![1-[2-(Dimethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015125.png)
![(3Z)-1-acetyl-5-bromo-3-[3-(2-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12015129.png)


![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12015137.png)
![N'-[(E)-(3-fluorophenyl)methylideneamino]-N-(3-methoxyphenyl)oxamide](/img/structure/B12015149.png)

![N-cyclohexyl-6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12015159.png)

